Home > Products > Screening Compounds P133977 > [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine - 92500-50-0

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine

Catalog Number: EVT-1810235
CAS Number: 92500-50-0
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid

Compound Description: This compound, also known as ABBV/GLPG-2222, is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently in clinical trials. It exhibits significant improvements in potency and drug-drug interactions compared to other C1 correctors like Lumacaftor and Tezacaftor. ABBV/GLPG-2222 demonstrates potent in vitro functional activity in primary patient cells with the F508del/F508del CFTR mutation. []

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide

Compound Description: This compound, known as VX-661 or Tezacaftor, is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector used in combination therapies for cystic fibrosis. []

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic Acid

Compound Description: This compound, known as VX-809 or Lumacaftor, is another cystic fibrosis transmembrane conductance regulator (CFTR) corrector used in combination with ivacaftor (Kalydeco) for treating cystic fibrosis. []

4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate

Compound Description: This compound, known as JZL184, is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. In mouse models, JZL184 elevated 2-arachidonoylglycerol (2-AG) levels, decreased arachidonic acid levels, and significantly reduced chronic constriction injury-induced mechanical allodynia. It also displayed cannabimimetic effects in a drug-discrimination paradigm and produced CB1 receptor agonist-like hypomotility. []

(3R,3aS,6R,6aR)-3-(2H-1,3-benzodioxol-4-yl)-6-(2H-1,3-benzodioxol-5-yl)-hexahydrofuro[3,4-c]furan-1-one

Compound Description: This compound exhibited a high binding energy towards the methyl-coenzyme M reductase (MCR) protein in in silico molecular docking studies, suggesting potential utility as a rumen methanogenic inhibitor. []

Overview

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine, a compound with the molecular formula C14H19NO2C_{14}H_{19}NO_2 and a molecular weight of 233.31 g/mol, is known for its potential applications in medicinal chemistry, particularly in the design of molecules with anticancer properties. This compound features a cyclohexyl group attached to a methanamine moiety, which is further substituted by a benzodioxole ring, contributing to its unique structural characteristics and biological activities.

Source and Classification

This compound can be classified under the category of amines, specifically as a secondary amine due to the presence of the cyclohexyl group. It has been synthesized and studied in various research contexts, particularly in relation to its biological activities against pathogens such as Mycobacterium tuberculosis . The compound's structure and activity have been explored through various synthetic methodologies, highlighting its relevance in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 1-(2H-1,3-benzodioxol-5-yl)methanamine and cyclohexylamine as primary reactants.
  2. Reaction Conditions: The reaction is commonly conducted at elevated temperatures (around 130 °C) for extended periods (16–20 hours) in an inert atmosphere to prevent moisture interference.
  3. Catalysts: Tetranuclear ruthenium-hydride complexes have been utilized as catalysts to facilitate the coupling reactions .
  4. Purification: After the reaction, products are typically purified using column chromatography or silica gel filtration methods to achieve analytically pure compounds .

Technical Details

The reaction conditions may vary slightly depending on the specific synthetic route employed. For instance, using chlorobenzene as a solvent has been noted for its effectiveness in dissolving reactants and facilitating the reaction process .

Molecular Structure Analysis

Data

The structure features a cyclohexyl ring connected to a methanamine group and a benzodioxole moiety. This unique arrangement contributes to its chemical reactivity and biological interactions.

Chemical Reactions Analysis

Reactions

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine participates in various chemical reactions typical of amines:

  1. N-Alkylation: It can undergo N-alkylation reactions where the amine nitrogen atom reacts with alkyl halides.
  2. Acid-Base Reactions: As an amine, it can act as a base, accepting protons from acids.
  3. Formation of Salts: The compound can form salts when reacted with strong acids.

Technical Details

The reaction mechanisms often involve nucleophilic attack by the nitrogen atom on electrophilic centers such as carbon atoms in alkyl halides or carbonyl compounds .

Mechanism of Action

Process

The mechanism of action for [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine primarily involves its interaction with biological targets:

  1. Inhibition of Enzymatic Activity: The compound has shown inhibitory effects on enzymes such as Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase (IMPDH), suggesting a role in disrupting metabolic processes within pathogens .
  2. Binding Affinity: Structural studies have indicated that modifications to the benzodioxole moiety can significantly affect binding affinity and biological activity .

Data

Studies have demonstrated that specific structural modifications can enhance or reduce biological efficacy, underscoring the importance of structure-activity relationships (SAR) in drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to moisture.
  • Reactivity: Reacts readily with acids to form salts and can participate in various organic reactions typical of amines.
Applications

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine has significant potential applications in scientific research:

  1. Anticancer Research: It has been utilized in designing compounds aimed at treating various cancers due to its structural features that allow for modification and optimization .
  2. Pharmaceutical Development: The compound serves as a scaffold for developing new drugs targeting specific enzymatic pathways related to infectious diseases.
Introduction to [1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamine in Contemporary Research

Structural and Functional Significance in Medicinal Chemistry

Molecular Architecture and Conformational Dynamics

The compound’s core consists of a cyclohexyl ring directly linked to the 1,3-benzodioxol-5-yl group at the C1 position, with a methanamine (–CH₂NH₂) group attached to the same carbon. This creates a sterically congested tertiary carbon center, potentially restricting ring flexibility and influencing its binding pose in biological targets. The 1,3-benzodioxole moiety provides electron-rich aromatic character and is recognized for enhancing metabolic stability and membrane permeability compared to simple phenyl rings, partly due to reduced susceptibility to cytochrome P450-mediated hydroxylation [1] [6] [7].

Pharmacological Target Hypotheses

While direct biological data for this specific compound is limited in the provided sources, its structural analogs reveal compelling target associations:

  • ORL-1 (NOP) Receptor Modulation: Patent data details derivatives of 1-(4-aminocyclohexyl)-1,3-dihydro-2H-benzimidazol-2-one as potent nociceptin/orphanin FQ peptide (NOP) receptor ligands for pain management [3] [10]. The presence of a primary amine on the cyclohexyl ring and an aromatic/heteroaromatic system (here, benzimidazolone) aligns closely with [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine’s key features. The benzodioxole may substitute for the benzimidazolone’s aryl component in receptor engagement.
  • Monoamine Transporter Interactions: Structurally related benzodioxolyl-substituted amines (e.g., MBDP, "Methyl-K") exhibit activity at serotonin, dopamine, and norepinephrine transporters [7]. The cyclohexyl core in the subject compound may alter binding kinetics compared to phenethylamine backbones, potentially reducing psychostimulant effects while retaining affinity.
  • TRP Channel Activation: Patents describe benzodioxolyl propenamides (e.g., (2E)-3-(1,3-Benzodioxol-5-yl)-N-phenyl-N-(tetrahydro-3-furanyl)-2-propenamide) as potent TRPM8 modulators inducing cooling sensations [6]. The benzodioxole ring is critical for this activity. The subject compound’s amine could serve as a synthetic handle for developing TRP channel ligands.

Structure-Activity Relationship (SAR) Considerations

Key structural elements influencing target engagement and functional activity include:

  • Amino Group Substitution: Primary amines (–CH₂NH₂) often enhance CNS penetration and facilitate ionic interactions with Asp/Glu residues in receptors (e.g., in aminergic GPCRs). Conversion to secondary/tertiary amines or amides typically alters potency, selectivity, and duration of action.
  • Benzodioxole vs. Alternative Aromatics: Replacing benzodioxole with phenyl, pyridyl, or indole groups generally reduces potency in TRPM8 activation and monoamine transporter inhibition, underscoring its π-electron density and lipophilicity contributions [6] [7].
  • Cyclohexyl Ring Conformation: The equatorial vs. axial orientation of the methanamine group significantly impacts receptor binding. Analog patents emphasize trans-4-aminocyclohexyl configurations for optimal NOP receptor affinity [3] [10].
  • Table 2: SAR Trends in Structurally Related Compounds
    Structural ModificationObserved Impact on Pharmacological ActivitySource
    Primary amine → N-alkylamineReduced ORL-1 affinity; Increased DAT/SERT activity in phenethylamine analogsPatents [3] [10]; PiHKAL [7]
    Benzodioxole → PhenylDecreased TRPM8 activation potency; Reduced metabolic stabilityPatent [6]
    Cyclohexyl → CyclopentylAltered conformational profile; Potential reduction in NOP receptor binding affinityPatent [10]
    Trans-cyclohexyl isomerSuperior NOP receptor binding vs. cis-isomerPatent [3]

Historical Evolution of Benzodioxolyl-Substituted Amines in Drug Discovery

Early Phenethylamines and Psychoactive Derivatives

The benzodioxole ring gained prominence with the exploration of 3,4-methylenedioxy-substituted phenethylamines (e.g., MDA, MDMA). Alexander Shulgin’s work documented compounds like MBDP (3,4-methylenedioxy-α-propyl-N-methylphenethylamine, "Methyl-K"), characterized by a phenethylamine backbone, an α-propyl side chain, and an N-methyl group. These exhibited psychostimulant and entactogenic effects via monoamine transporter interactions [7]. However, their clinical utility was limited by abuse potential and toxicity. This era established the benzodioxole group as a key modulator of CNS bioavailability and serotonergic activity.

Shift to Alicyclic Scaffolds: Cyclohexylamines and Benzimidazolones

To mitigate the risks associated with phenethylamines, medicinal chemists explored saturated alicyclic cores. This led to compounds like the patented 1-(4-aminocyclohexyl)-1,3-dihydro-2H-benzimidazol-2-ones, designed as non-opioid analgesics targeting the NOP receptor [3] [10]. These retained the critical benzodioxole-like aromatic component (benzimidazolone) and the primary amine on the cyclohexyl ring but replaced the flexible ethylamine linker with a rigid heterocycle. [1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamine represents a hybrid approach: it incorporates the intact benzodioxole ring directly attached to a cyclohexylmethanamine scaffold, bypassing the phenethylamine linkage entirely. This design potentially reduces metabolic deamination risks while preserving the amine’s role in target engagement.

Contemporary Applications and Target Diversification

Recent patents highlight expanded therapeutic roles for benzodioxolyl-cycloalkylamine hybrids:

  • Pain Management: NOP receptor agonists (e.g., derivatives from EP1598339B1) exploit the cyclohexylamine scaffold for improved selectivity over classical opioid receptors, reducing respiratory depression and dependence liabilities [3] [10].
  • Sensory Modulation: TRPM8 agonists incorporating benzodioxole (WO2022207944A9) are explored for cooling sensations in cosmetics and orofacial pain [6].
  • Anticancer Agents: Though not directly cited for this compound, isoxazole derivatives bearing benzodioxole fragments show tubulin/kinase inhibition, illustrating the pharmacophore’s versatility beyond neuroscience [8].
  • Table 3: Evolution of Key Benzodioxolyl-Substituted Amines
    Compound ClassRepresentative ExamplePrimary Target/ActivityLimitations/Advances
    PhenethylaminesMBDP (Methyl-K)Monoamine transporters (SERT > DAT)High abuse potential; Short duration
    Cyclohexyl-Benzoheterocycles1-(4-Aminocyclohexyl)-1,3-dihydro-2H-benzimidazol-2-oneNOP (ORL-1) receptor agonistImproved analgesia; Reduced opioid side effects
    Cyclohexyl-Benzodioxoles[1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamineHypothesized: NOP, TRP channels, TransportersEnhanced metabolic stability; Novel conformational space

Synthesis and Chemical Space Exploration

Syntheses of benzodioxolyl cycloalkylamines typically involve:

  • Nucleophilic Addition: Grignard or organolithium reagents adding to benzodioxolyl-containing ketones (e.g., 1-(benzo[d][1,3]dioxol-5-yl)cyclohexanone), followed by functional group manipulation to introduce the amine.
  • Reductive Amination: Reaction of benzodioxolyl-cyclohexanone derivatives with ammonia/amines under reducing conditions (NaBH₃CN, etc.).
  • Multicomponent Reactions: As seen in isoxazole syntheses [8], offering routes to diverse heterocycle-fused analogs.

The structural plasticity of this scaffold allows diversification at three key regions: the benzodioxole ring (via electrophilic substitution), the cyclohexyl ring (conformation, substituents), and the amine (alkylation, acylation). This facilitates optimization for specific target profiles [1] [3] [10].

Properties

CAS Number

92500-50-0

Product Name

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine

IUPAC Name

[1-(1,3-benzodioxol-5-yl)cyclohexyl]methanamine

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c15-9-14(6-2-1-3-7-14)11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,1-3,6-7,9-10,15H2

InChI Key

TWWFGVBNOZIDQX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.